molecular formula C13H16ClN5O2S B2480096 2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine CAS No. 1436084-51-3

2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine

Cat. No.: B2480096
CAS No.: 1436084-51-3
M. Wt: 341.81
InChI Key: SQCIVMGPCVSPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine is a useful research compound. Its molecular formula is C13H16ClN5O2S and its molecular weight is 341.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

One area of application for this compound is in the synthesis of biologically active heterocycles. El-Sayed (2006) discusses the effective use of triazole derivatives for antimicrobial activity and as surface active agents. This research underscores the compound's role in creating new molecules with potential therapeutic uses (El-Sayed, 2006).

Antifungal and Insecticidal Activities

Further extending its application, Xu et al. (2017) synthesized novel sulfone derivatives containing a triazolopyridine moiety, showing significant antifungal and insecticidal activities. This highlights the compound's potential in agricultural applications, offering a chemical basis for developing new pesticides (Xu et al., 2017).

Antimicrobial Applications

In the context of antimicrobial applications, Darandale et al. (2013) reported on the antifungal activity of compounds combining triazoles, piperidines, and thieno pyridine rings. Their findings suggest that these compounds have the capacity to selectively target fungal species, indicating a potential path for the development of new antifungal agents (Darandale et al., 2013).

Surface Activity and Antimicrobial Agents

Vinaya et al. (2009) explored the antimicrobial efficacy of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, revealing their potent activity against various pathogens. The study provides insight into the structure-activity relationship, underscoring the compound's potential as a scaffold for designing new antimicrobial agents (Vinaya et al., 2009).

Green Chemistry and Intermediate Synthesis

Gilbile et al. (2017) described a green chemistry approach to synthesize intermediates used in the production of gastroesophageal reflux disease treatments. Their work emphasizes the importance of environmentally friendly methods in pharmaceutical manufacturing and highlights the compound's role in the synthesis of valuable pharmaceutical intermediates (Gilbile et al., 2017).

Properties

IUPAC Name

2-chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5O2S/c1-9-16-13(18-17-9)10-4-6-19(7-5-10)22(20,21)11-2-3-12(14)15-8-11/h2-3,8,10H,4-7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCIVMGPCVSPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CCN(CC2)S(=O)(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.